1,1,1,12,12,12-Hexafluorododecane
Description
1,1,1,12,12,12-Hexafluorododecane is a fluorinated alkane with the molecular formula C₁₂H₂₄F₆, where six hydrogen atoms at the terminal carbons (positions 1 and 12) are replaced by fluorine atoms. This compound is likely used in specialized applications such as catalysis, surfactants, or laboratory research due to the stability imparted by fluorine atoms .
Properties
Molecular Formula |
C12H20F6 |
|---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
1,1,1,12,12,12-hexafluorododecane |
InChI |
InChI=1S/C12H20F6/c13-11(14,15)9-7-5-3-1-2-4-6-8-10-12(16,17)18/h1-10H2 |
InChI Key |
SIQZSYYKWBIORH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(F)(F)F)CCCCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1,12,12,12-Hexafluorododecane typically involves the fluorination of dodecane. One common method is the direct fluorination process, where dodecane is reacted with elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Industrial production methods may involve the use of specialized reactors and catalysts to ensure efficient and safe fluorination .
Chemical Reactions Analysis
1,1,1,12,12,12-Hexafluorododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specialized catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,12,12,12-Hexafluorododecane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions due to its unique properties imparted by the fluorine atoms.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as a component in pharmaceuticals, especially in enhancing the bioavailability and stability of drugs.
Mechanism of Action
The mechanism by which 1,1,1,12,12,12-Hexafluorododecane exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Fluorinated and chlorinated dodecanes exhibit distinct properties based on halogen type, substitution pattern, and chain length. Key structural analogs include:
Table 1: Structural Comparison of Halogenated Dodecanes
| Compound | Molecular Formula | Molecular Weight | Halogen Atoms (F/Cl) |
|---|---|---|---|
| 1,1,1,12,12,12-Hexafluorododecane | C₁₂H₂₄F₆ | 282 | 6 F |
| 1,1,1,12,12,12-Hexachlorododecane | C₁₂H₂₀Cl₆ | 377.01 | 6 Cl |
| 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane | C₁₂H₁₃F₁₃ | 404.21 | 13 F |
- Hexafluorododecane vs. Hexachlorododecane : The fluorinated derivative has a lower molecular weight (282 vs. 377.01) due to fluorine’s lighter atomic mass. Fluorine’s high electronegativity and strong C-F bonds enhance thermal stability and chemical inertness compared to chlorinated analogs, which are more reactive and prone to environmental degradation .
- Tridecafluorododecane: With 13 fluorine atoms, this compound has higher molecular weight (404.21) and greater hydrophobicity, making it more suitable for applications requiring extreme non-polarity, such as fluoropolymer precursors .
Thermodynamic and Physical Properties
Fluorination significantly impacts thermodynamic properties. Data from related fluorinated compounds provide insights:
Table 2: Thermodynamic Properties of Selected Fluorinated Compounds
| Compound | Enthalpy (kJ/mol)* | Phase (at 25°C) |
|---|---|---|
| Hexafluoroacetone | 1249.3 | Gas |
| Hexafluorobenzene | 991.3 | Liquid |
| Hexafluoropropane | 1344.2 | Gas |
*Data sourced from thermodynamic tables .
- Hexafluorododecane : While direct data are unavailable, its fully saturated C-F bonds suggest high thermal stability, akin to hexafluoropropane (enthalpy 1344.2 kJ/mol). The liquid phase at room temperature is inferred from analogs like hexafluorobenzene .
- Hexachlorododecane : Chlorine’s weaker bond strength (C-Cl vs. C-F) implies lower thermal stability, though its higher molecular weight may increase boiling points compared to fluorinated analogs .
Environmental and Toxicological Considerations
- Perfluoroalkyls (PFCs): Highly fluorinated compounds like perfluorododecanoic acid (CAS 335-76-2) are environmentally persistent and bioaccumulative . Hexafluorododecane’s partial fluorination may reduce persistence compared to fully fluorinated PFCs but requires further study.
- Chlorinated Analogs : Hexachlorododecane’s environmental impact is linked to toxicity and slower degradation, contrasting with fluorine’s resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
